Cas no 1508746-30-2 (2-Oxiranecarboxylic acid, 3-cyclopentyl-2-ethyl-3-methyl-, ethyl ester)
2-Oxiranecarboxylic acid, 3-cyclopentyl-2-ethyl-3-methyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Oxiranecarboxylic acid, 3-cyclopentyl-2-ethyl-3-methyl-, ethyl ester
- Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate
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- Inchi: 1S/C13H22O3/c1-4-13(11(14)15-5-2)12(3,16-13)10-8-6-7-9-10/h10H,4-9H2,1-3H3
- InChI Key: VETBGJPTHLNJHW-UHFFFAOYSA-N
- SMILES: O1C(C2CCCC2)(C)C1(CC)C(OCC)=O
2-Oxiranecarboxylic acid, 3-cyclopentyl-2-ethyl-3-methyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698968-0.05g |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
1508746-30-2 | 95.0% | 0.05g |
$468.0 | 2025-03-12 | |
| Enamine | EN300-698968-0.1g |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
1508746-30-2 | 95.0% | 0.1g |
$490.0 | 2025-03-12 | |
| Enamine | EN300-698968-0.25g |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
1508746-30-2 | 95.0% | 0.25g |
$513.0 | 2025-03-12 | |
| Enamine | EN300-698968-0.5g |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
1508746-30-2 | 95.0% | 0.5g |
$535.0 | 2025-03-12 | |
| Enamine | EN300-698968-1.0g |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
1508746-30-2 | 95.0% | 1.0g |
$557.0 | 2025-03-12 | |
| Enamine | EN300-698968-2.5g |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
1508746-30-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-12 | |
| Enamine | EN300-698968-5.0g |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
1508746-30-2 | 95.0% | 5.0g |
$1614.0 | 2025-03-12 | |
| Enamine | EN300-698968-10.0g |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
1508746-30-2 | 95.0% | 10.0g |
$2393.0 | 2025-03-12 |
2-Oxiranecarboxylic acid, 3-cyclopentyl-2-ethyl-3-methyl-, ethyl ester Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-Oxiranecarboxylic acid, 3-cyclopentyl-2-ethyl-3-methyl-, ethyl ester
Introduction to 2-Oxiranecarboxylic Acid, 3-Cyclopentyl-2-Ethyl-3-Methyl-, Ethyl Ester (CAS No. 1508746-30-2)
The compound 2-Oxiranecarboxylic acid, 3-cyclopentyl-2-ethyl-3-methyl-, ethyl ester (CAS No. 1508746-30-2) is a specialized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of oxirane derivatives, which are known for their versatility in chemical synthesis and functionalization. The molecule features a cyclopentyl group, an ethyl group, and a methyl group attached to the oxirane ring, along with an ethyl ester functionality. These structural elements contribute to its distinct chemical properties and reactivity.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic additions, esterifications, and ring-opening reactions. Recent advancements in asymmetric catalysis have enabled the selective formation of enantiomerically enriched derivatives of this compound, which are valuable in drug discovery and chiral resolution studies. The integration of cyclopentyl and methyl substituents into the oxirane framework enhances its stability and reactivity, making it a promising candidate for use in polymer chemistry and material science.
In terms of applications, the ethyl ester functionality of this compound allows for easy incorporation into larger molecular frameworks. For instance, it can serve as a building block in the construction of bioactive molecules or advanced materials with tailored mechanical properties. The presence of the cyclopentane ring imparts rigidity to the molecule, which is advantageous in designing compounds with specific physical properties such as thermal stability or mechanical strength.
Recent studies have explored the use of this compound in click chemistry reactions, where it acts as a reactive partner in forming covalent bonds under mild conditions. This approach has opened new avenues for constructing complex molecular architectures with high precision. Additionally, the compound's compatibility with various functional groups makes it suitable for use in drug delivery systems and biocompatible materials.
The integration of oxirane derivatives into medicinal chemistry has also been a focal point of recent research. The ability to modify the substituents on the oxirane ring provides chemists with a powerful tool for tuning the pharmacokinetic properties of drug candidates. For example, substituting different alkyl groups or aromatic moieties can significantly alter the solubility, bioavailability, and metabolic stability of the resulting compounds.
In conclusion, 2-Oxiranecarboxylic acid, 3-cyclopentyl-2-ethyl-3-methyl-, ethyl ester (CAS No. 1508746-30-2) is a versatile compound with a wide range of potential applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure and reactivity make it an invaluable tool for researchers seeking to design novel compounds with specific functional properties.
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